molecular formula C15H25NO4 B1469738 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid CAS No. 1509665-16-0

1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid

Cat. No. B1469738
CAS RN: 1509665-16-0
M. Wt: 283.36 g/mol
InChI Key: KSEVVGDRNIFEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid” is a complex organic molecule. The tert-Butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, a cyclopropylmethyl group, and a piperidinecarboxylic acid group . The molecular formula is C9H15NO4 .


Chemical Reactions Analysis

The tert-Butoxycarbonyl (Boc) group in the compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a molecular weight of 201.22 g/mol . The compound is air sensitive and heat sensitive .

Mechanism of Action

The mechanism of action of this compound involves the protection and deprotection of amino groups in peptide synthesis . The tert-butoxycarbonyl group becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

3-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-4-7-15(10-16,12(17)18)9-11-5-6-11/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEVVGDRNIFEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-3-piperidinecarboxylic acid

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